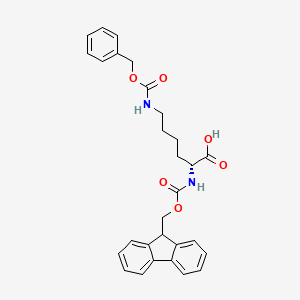

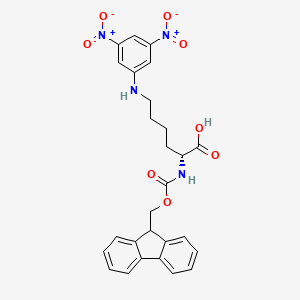

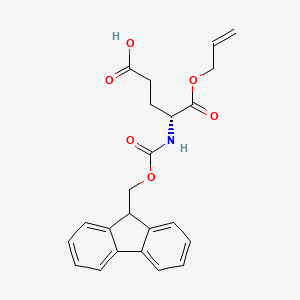

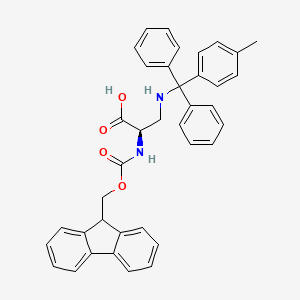

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, often referred to as (S)-2-FMC, is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in various experiments and studies, such as in the synthesis of proteins, peptides, and other biopolymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Peptide Synthesis : Fmoc derivatives, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, have been successfully applied in peptide synthesis. They are used as protecting groups for amino acids in solid-phase peptide synthesis, demonstrating their utility in the preparation of bioactive peptides and proteins (Ellmerer-Müller et al., 1998); (Šebesta & Seebach, 2003).

Enzyme-activated Surfactants : Fmoc-protected amino acids have been used as surfactants for carbon nanotubes, facilitating their dispersion in aqueous solutions. This application is significant in nanotechnology and materials science (Cousins et al., 2009).

Self-Assembled Structures : Fmoc modified aliphatic amino acids, including Fmoc derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, have been studied for their self-assembling properties. These studies are critical for understanding molecular self-assembly and its applications in nanotechnology and materials science (Gour et al., 2021).

Solid Phase Synthesis : The compound has been utilized in solid-phase syntheses, which is a method for the synthesis of polymers, peptides, and other chemical compounds. This application is relevant for the pharmaceutical industry and drug development (Pelay-Gimeno et al., 2016).

Luminescent Molecular Crystals : The compound has been used in the synthesis of luminescent molecular crystals, which are important in the field of optoelectronics and materials science (Zhestkij et al., 2021).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of stapled peptides . These peptides are designed to interact with various cellular targets, including proteins and membranes, depending on the specific sequence of the peptide.

Mode of Action

The compound, also known as (S)-N-FMoc-2-(4’-pentenyl)alanine, is a building block for the preparation of stapled peptides . Stapled peptides are a type of modified peptide where a ‘staple’ (a hydrocarbon linker) is introduced into the peptide to lock it into a specific conformation . This enhances the peptide’s ability to penetrate cells and increases its stability .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the sequence of the stapled peptide it is incorporated into. Stapled peptides can disrupt protein-protein interactions, which can influence a variety of biochemical pathways .

Pharmacokinetics

They have enhanced stability, cell-penetrating ability, and target affinity .

Result of Action

The result of the compound’s action is the creation of stapled peptides with enhanced properties. These peptides can penetrate cells more effectively and are more stable than their unstapled counterparts . The specific molecular and cellular effects would depend on the sequence of the stapled peptide.

Action Environment

The action of this compound, and the stapled peptides it helps create, can be influenced by various environmental factors. For example, the presence of certain enzymes can affect the stability of the peptides. Additionally, the physical properties of the cellular environment, such as pH and temperature, can also impact the efficacy of these peptides .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670477 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid | |

CAS RN |

288617-73-2 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.